molecular formula C11H9ClFNOS B8303249 2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole

2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole

Cat. No. B8303249
M. Wt: 257.71 g/mol
InChI Key: BBFWBSAKBTXFBI-UHFFFAOYSA-N
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Patent
US04061637

Procedure details

The 4-p-fluorophenyl-5-β-chloroethyl-4-thiazolin-2-one is prepared in the following manner: A mixture of 30 g of 1-p-fluorobenzoyl-1-bromo-3-chloropropane (prepared in accordance with our Italian Patent Application No. 23444 A/72 filed 22.4.1972), 11.5 g of potassium thiocyanate, 120 cc of ethanol and 6 cc of water is boiled under reflux for 4 hours. The precipitated solid is filtered while hot and 1-p-fluorobenzoyl-1-thiocyano-3-chloropropane precipitates from the filtrate on cooling. 22.1 g of the latter, 66 cc of glacial acetic acid and 11 cc of concentrated H2SO4 are boiled under relux for 4 hours. The acetic acid is removed from the reacting mass under reduced pressure and the residue is extracted while hot with chloroform. The chloroform solution is evaporated to dryness under reduced pressure and the residue recrystallised. M.P. = 138° C (from isopropyl alcohol).
Quantity
30 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH:8](Br)[CH2:9][CH2:10][Cl:11])=O)=[CH:4][CH:3]=1.[S-:15][C:16]#[N:17].[K+].C([OH:21])C>O>[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]2[NH:17][C:16](=[O:21])[S:15][C:8]=2[CH2:9][CH2:10][Cl:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C(CCCl)Br)C=C1
Step Two
Name
potassium thiocyanate
Quantity
11.5 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in accordance with our Italian Patent Application No
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered while hot and 1-p-fluorobenzoyl-1-thiocyano-3-chloropropane
CUSTOM
Type
CUSTOM
Details
precipitates from the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The acetic acid is removed from the reacting mass under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted while hot with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform solution is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallised

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1NC(SC1CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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